molecular formula C11H15NO3 B2637402 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1535373-68-2

2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B2637402
CAS No.: 1535373-68-2
M. Wt: 209.245
InChI Key: OFWBGOZIJRDZGC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at positions 2 and 5, an oxolan-3-yl group at position 1, and a carboxylic acid group at position 3. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Scientific Research Applications

2,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications. It may be used as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials. Its unique properties make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor. For example, the reaction of 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole with a carboxylating agent under acidic or basic conditions can yield the desired carboxylic acid. The reaction conditions typically involve temperatures ranging from 50°C to 100°C and may require the use of catalysts such as palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methyl groups and the oxolan-3-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used. Reactions are often performed under an inert atmosphere to prevent oxidation.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used for substitution reactions. Conditions vary depending on the specific reaction but often involve the use of solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group may yield aldehydes or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit the activity of a specific enzyme, leading to the disruption of a metabolic pathway and resulting in antimicrobial or anticancer activity.

Comparison with Similar Compounds

2,5-Dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

    2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: Lacks the oxolan-3-yl group, which may result in different chemical and biological properties.

    1-(Oxolan-3-yl)-1H-pyrrole-3-carboxylic acid: Lacks the methyl groups at positions 2 and 5, which may affect its reactivity and biological activity.

    2,5-Dimethyl-1H-pyrrole-3-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-1-(oxolan-3-yl)pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-5-10(11(13)14)8(2)12(7)9-3-4-15-6-9/h5,9H,3-4,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWBGOZIJRDZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCOC2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1535373-68-2
Record name 2,5-dimethyl-1-(oxolan-3-yl)-1H-pyrrole-3-carboxylic acid
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